trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Catalog No.
S3358119
CAS No.
220353-93-5
M.F
C11H11ClO2
M. Wt
210.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-ca...

CAS Number

220353-93-5

Product Name

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

InChI

InChI=1S/C11H11ClO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

TXEJAIDZLJVGOF-DTWKUNHWSA-N

SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl

The exact mass of the compound (1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is 210.0447573 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol. This compound features a cyclopropane ring, which is a three-membered carbon structure, and a carboxylic acid functional group. It is notable for its unique substitution pattern, which includes a chlorine atom and a methyl group on the phenyl ring. The compound has a predicted boiling point of approximately 360.5 °C and a density of about 1.334 g/cm³ .

The chemical reactivity of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

These reactions are essential for synthesizing derivatives or modifying the compound for various applications.

Several synthetic routes can be employed to produce trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid:

  • Cyclopropanation Reactions: Utilizing diazomethane or other cyclopropanating agents on appropriate precursors.
  • Carboxylation Reactions: Adding a carboxylic acid group to an existing cyclopropane structure through carbon dioxide insertion or other methods.
  • Substitution Reactions: Starting from simpler chlorinated aromatic compounds and introducing the cyclopropane moiety through various coupling reactions.

The applications of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid are primarily found in medicinal chemistry and pharmaceuticals. Potential uses include:

  • Drug Development: As a scaffold for designing new therapeutic agents.
  • Chemical Intermediates: In the synthesis of more complex organic molecules.
  • Research: As a tool compound in biological studies to understand mechanisms of action related to similar compounds.

Several compounds share structural similarities with trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂Contains a benzoic acid structure without cyclopropane.
2-(3-Chloro-4-methylphenyl)acetic acidC₉H₉ClO₂Contains an acetic acid moiety instead of cyclopropane.
3-Chloro-cyclobutane carboxylic acidC₇H₉ClO₂Features a cyclobutane ring instead of cyclopropane.

Uniqueness

trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific cyclopropane structure combined with the chlorinated aromatic ring, which may impart distinct physical and chemical properties compared to its analogs. This uniqueness may lead to different biological activities and applications in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

210.0447573 g/mol

Monoisotopic Mass

210.0447573 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-19-2023

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